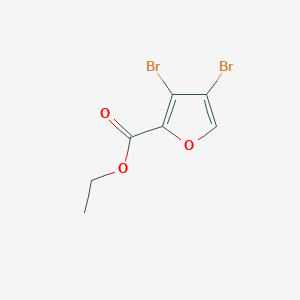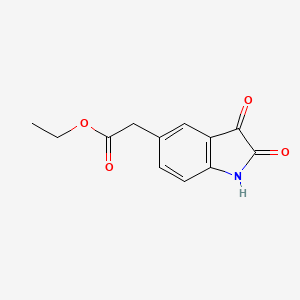![molecular formula C8H19NO2 B8703813 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol CAS No. 25941-41-7](/img/structure/B8703813.png)
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is an organic compound with a unique structure that includes both a dimethylamino group and a diol functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol typically involves the reaction of dimethylamine with an appropriate precursor, such as an epoxide or a halohydrin. The reaction conditions often include the use of a solvent like ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines.
Applications De Recherche Scientifique
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diol groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethanol: Similar in structure but lacks the additional diol group.
2-(Dimethylamino)methyl-1,3-propanediol: Similar but with different positioning of functional groups.
Uniqueness: 2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol is unique due to its combination of a dimethylamino group and a diol functionality, which provides it with distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Numéro CAS |
25941-41-7 |
|---|---|
Formule moléculaire |
C8H19NO2 |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-[(dimethylamino)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C8H19NO2/c1-4-8(6-10,7-11)5-9(2)3/h10-11H,4-7H2,1-3H3 |
Clé InChI |
PBIHVCKVWPFHMN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(C)C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)
